3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile
Description
3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile is a nitrile derivative featuring a substituted phenyl ring (2-chloro-4-methoxy) and an amino group at the β-position of the propanenitrile backbone. This structural motif is significant in medicinal and agrochemical research due to the electronic and steric effects imparted by the chloro and methoxy substituents, which influence reactivity, solubility, and biological activity .
Properties
Molecular Formula |
C10H11ClN2O |
|---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
3-amino-3-(2-chloro-4-methoxyphenyl)propanenitrile |
InChI |
InChI=1S/C10H11ClN2O/c1-14-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3 |
InChI Key |
YBTLHKWJILOTNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CC#N)N)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 2-Chloro-4-methoxybenzaldehyde or its positional isomers (e.g., 2-chloro-3-methoxyphenyl derivatives)
- Malononitrile or related nitrile sources
- Aminating agents or reducing agents (e.g., sodium borohydride)
Synthetic Route Overview
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation | 2-Chloro-4-methoxybenzaldehyde + malononitrile + base (e.g., piperidine) in ethanol or methanol at 60–80°C | Formation of α,β-unsaturated nitrile intermediate |
| 2 | Reduction or Amination | Sodium borohydride or equivalent reducing agent under mild conditions | Conversion of intermediate to β-aminonitrile |
| 3 | Purification | Column chromatography or recrystallization | Isolation of pure 3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile |
Alternative Approaches
- Nucleophilic substitution of halogenated methoxyphenyl derivatives with amino-propanenitrile moieties under basic conditions (e.g., K2CO3 in DMF) at elevated temperatures (60–80°C) can be employed to introduce the amino and nitrile groups in a single step.
- Salt formation and cyanamide reactions have been used in related pyrimidine derivatives, suggesting potential for adaptation in synthesizing amino nitriles with chloro-methoxyphenyl groups.
- Temperature: Reaction temperatures between 60°C and 80°C optimize kinetics without degrading sensitive groups.
- Solvents: Ethanol and methanol are preferred for their polarity and ability to dissolve reactants and intermediates.
- Catalysts/Bases: Piperidine or sodium carbonate facilitate condensation; weak bases minimize side reactions.
- Purification: Silica gel chromatography with hexane/ethyl acetate gradients yields purity >85%.
- Stereochemistry: The chiral center at the β-carbon is critical; enantiomeric purity affects biological activity.
- Spectroscopic Analysis:
| Technique | Key Observations |
|---|---|
| ¹H NMR | Methoxy protons at δ 3.7–3.9 ppm; aromatic protons δ 6.5–7.5 ppm; broad amino protons δ 1.5–2.5 ppm |
| IR | Strong absorption ~2240 cm⁻¹ (nitrile C≡N stretch); 3350 cm⁻¹ (N-H stretch); 1250 cm⁻¹ (C-Cl and C-O stretches) |
| MS | Molecular ion peak at m/z 210.6 consistent with C10H11ClN2O; fragmentation patterns confirm amino and nitrile groups |
- Yield: Optimized industrial processes report yields typically above 80%, with purity exceeding 95% after purification.
| Methodology | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Condensation + Reduction | 2-Chloro-4-methoxybenzaldehyde + malononitrile | Piperidine base, ethanol/methanol, NaBH4, 60–80°C | High stereoselectivity; scalable | Multi-step; requires purification |
| Nucleophilic Substitution | Halogenated methoxyphenyl + amino-propanenitrile | K2CO3 base, DMF solvent, 60–80°C | One-pot reaction; simpler setup | Possible side reactions; moderate yield |
| Salt Formation + Cyanamide Reaction (adapted) | Related nitrile and amine precursors | KOH, HCl gas, aqueous media, low temperature | High purity; controlled stereochemistry | Complex setup; less common for this compound |
The preparation of this compound is well-established through condensation of substituted benzaldehydes with malononitrile followed by reduction or amination steps. Industrial synthesis optimizes reaction conditions such as temperature, solvent, and catalyst choice to maximize yield and purity. Analytical techniques including NMR, IR, and mass spectrometry confirm the structure and stereochemistry of the product. Alternative synthetic routes offer flexibility depending on scale and desired stereochemical outcomes. This compound’s preparation is critical for its applications in medicinal chemistry and organic synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Pharmaceutical Applications
Potential Drug Candidate : The compound has been identified as a promising candidate for drug development, particularly in treating infections, cancer, and neurological disorders. Its structural features allow for interactions with biological targets, making it suitable for therapeutic applications.
Mechanism of Action : The presence of an amino group facilitates hydrogen bonding with biological molecules, while the chloro and methoxy groups enhance hydrophobic interactions. The nitrile group can act as an electrophile, interacting with nucleophilic sites in biological systems.
Chemical Research
Building Block in Synthesis : 3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile serves as an intermediate in the synthesis of more complex organic molecules. It is utilized to create derivatives that may possess enhanced biological activity or novel properties.
Synthetic Routes : Various synthetic methods have been developed to produce this compound, emphasizing its versatility in chemical research. These methods often involve optimizing reaction conditions to improve yield and purity.
Biological Studies
Enzyme Inhibition and Receptor Modulation : The compound has been investigated for its role in enzyme inhibition and receptor modulation. Studies suggest that similar compounds exhibit significant biological activity due to their ability to interact with specific receptors or enzymes involved in various physiological processes .
Anti-inflammatory Activity
Research on related compounds indicates their potential as anti-inflammatory agents. For instance, a study highlighted the ability of structurally similar compounds to inhibit NF-kB/AP-1 reporter activity, suggesting that this compound may exhibit similar mechanisms.
Binding Affinity Studies
Molecular docking studies have shown that compounds with similar structures can effectively bind to protein targets involved in inflammatory responses. Understanding these interactions is crucial for evaluating the therapeutic potential of this compound and its analogs .
The following table summarizes the biological activities of related compounds:
| Compound Name | Biological Activity | IC50 Value (µM) | Notes |
|---|---|---|---|
| 3-Amino-3-(2-chlorophenyl)propanenitrile | Anti-inflammatory | TBD | Lacks methoxy group |
| 3-Amino-3-(4-methoxyphenyl)propanenitrile | Analgesic | TBD | Lacks chloro group |
| 3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile | Anticancer | TBD | Has methyl instead of methoxy |
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares 3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile with structurally related propanenitrile derivatives, focusing on substituent effects, synthesis pathways, and applications.
Structural Analogues
(3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile
- Structure : Differs in substituent positions (4-chloro-2-fluoro vs. 2-chloro-4-methoxy) and stereochemistry (S-configuration).
- Properties : Molecular weight = 198.62 g/mol; purity ≥95% .
- Applications : Used in chiral synthesis; fluorine enhances metabolic stability compared to methoxy groups.
(3R)-3-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile
- Structure : Chloro and methoxy substituents are at 3- and 4-positions, respectively, with R-configuration .
- Synthesis: Likely involves asymmetric catalysis or resolution techniques, similar to other chiral β-aminonitriles .
- Reactivity : The chloro group at the 3-position may reduce steric hindrance compared to the 2-position in the target compound.
3-Oxo-3-(1-methylindolyl)propanenitrile
- Structure: Replaces the amino group with a ketone and substitutes the phenyl ring with a methylindole moiety .
- Reactivity: The ketone group enables nucleophilic additions, whereas the amino group in the target compound participates in cyclization reactions.
Functional and Electronic Comparisons
- Electron-Withdrawing Effects : The 2-chloro substituent in the target compound enhances electrophilicity at the nitrile group, facilitating nucleophilic attacks. Methoxy groups (electron-donating) counterbalance this effect, improving solubility .
- Toxicity Profile : Unlike Cyanazine (a triazine-linked propanenitrile banned for agricultural use due to environmental toxicity), the target compound’s aryl substituents likely reduce bioaccumulation risks .
Hydrogen Bonding and Crystal Packing
The amino group in the target compound participates in hydrogen bonding, similar to patterns observed in β-aminonitrile crystals. Such interactions influence crystallization behavior and stability, as described in graph-set analyses of hydrogen-bonded networks .
Biological Activity
3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile is a chiral organic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 210.66 g/mol
- Functional Groups : Amino group (-NH), nitrile group (-C≡N), chloro group (-Cl), and methoxy group (-OCH).
The compound's unique structure allows it to interact with various biological targets, influencing enzyme activity and receptor binding.
The biological activity of this compound is primarily attributed to its ability to modulate biochemical pathways through:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, thereby altering metabolic pathways.
- Receptor Binding : It can bind to various biological receptors, influencing neurotransmission and other physiological processes.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against several bacterial strains using the disc diffusion method. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.4 μM |
| Bacillus cereus | 16.4 μM |
| Escherichia coli | 16.5 μM |
| Klebsiella pneumoniae | 16.1 μM |
These findings suggest that the compound has comparable efficacy to standard antibiotics like ciprofloxacin .
Anticancer Activity
In vitro studies have also explored the anticancer potential of this compound. The MTT assay results showed that it possesses modest anticancer activity against various cancer cell lines, although further optimization is needed to enhance its potency .
Case Studies
- Chagas Disease Treatment : A study highlighted the potential of compounds similar to this compound in treating Chagas disease caused by Trypanosoma cruzi. These compounds demonstrated significant suppression of parasite burden in mouse models, indicating a promising avenue for further research .
- Anti-inflammatory Properties : Another investigation into structurally related compounds revealed enhanced anti-inflammatory activity compared to curcumin, suggesting potential therapeutic applications in inflammatory diseases .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Amino-3-(2-chlorophenyl)propanenitrile | Lacks the methoxy group | Moderate antibacterial activity |
| 3-Amino-3-(4-methoxyphenyl)propanenitrile | Lacks the chloro group | Reduced potency in enzyme inhibition |
| (3R)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile | Enantiomer with opposite stereochemistry | Variability in biological effects |
This table illustrates how minor structural modifications can significantly influence the biological properties of related compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
